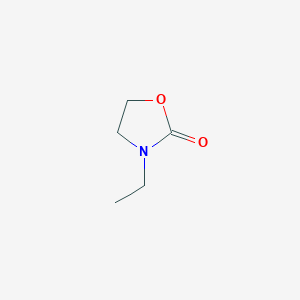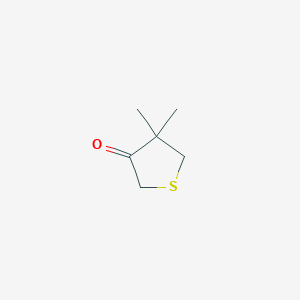
(1-hydroxypropan-2-yl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-hydroxypropan-2-yl)phosphonic acid typically involves the reaction of propylene oxide with phosphorous acid. The reaction proceeds under mild conditions, often in the presence of a catalyst to enhance the yield and selectivity of the product . Another common method involves the hydrolysis of dialkyl phosphonates, which can be achieved using acidic conditions or the McKenna procedure, involving bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of catalysts and automated control systems helps in scaling up the production while maintaining efficiency and safety standards .
Chemical Reactions Analysis
Types of Reactions: (1-Hydroxypropan-2-yl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products: The major products formed from these reactions include various phosphonic acid esters, phosphine oxides, and substituted phosphonic acids, depending on the specific reagents and conditions used .
Scientific Research Applications
(1-Hydroxypropan-2-yl)phosphonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-hydroxypropan-2-yl)phosphonic acid involves its interaction with various molecular targets, including enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . The compound’s phosphonic acid group is crucial for its binding affinity and specificity, allowing it to interfere with biochemical pathways involved in cell growth and metabolism .
Comparison with Similar Compounds
Phosphoric Acid: Contains a phosphorus atom bonded to three oxygen atoms and one hydroxyl group.
Phosphinic Acid: Features a phosphorus atom bonded to two oxygen atoms and one hydrogen atom.
Phosphonic Acid: Similar to (1-hydroxypropan-2-yl)phosphonic acid but lacks the hydroxypropyl group.
Uniqueness: this compound is unique due to its hydroxypropyl moiety, which imparts distinct chemical and physical properties. This structural feature enhances its solubility, reactivity, and ability to form stable complexes with metal ions, making it more versatile compared to other phosphonic acids .
Properties
CAS No. |
23025-15-2 |
|---|---|
Molecular Formula |
C3H9O4P |
Molecular Weight |
140.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




